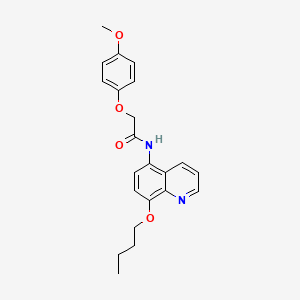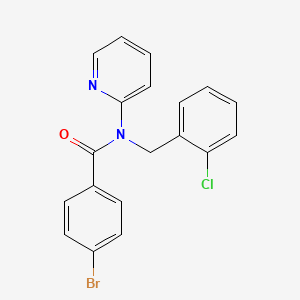![molecular formula C23H23FN4OS B11330090 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330090.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a piperazine ring, a thiophene ring, and a tetrahydroquinazolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Formation of the Quinazolinone Core: The quinazolinone core is formed by cyclization of the intermediate product with appropriate reagents.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions to form the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the thiophene ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the quinazolinone core.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23FN4OS |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23FN4OS/c1-15-22-19(13-16(14-20(22)29)21-3-2-12-30-21)26-23(25-15)28-10-8-27(9-11-28)18-6-4-17(24)5-7-18/h2-7,12,16H,8-11,13-14H2,1H3 |
InChI Key |
GSBFHTYWJFVVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11330027.png)

![8,9-dimethyl-2,7-bis(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330045.png)
![3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330047.png)
![butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11330062.png)
![4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B11330063.png)
![3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330065.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11330069.png)
![6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330072.png)
![Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330075.png)

![1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11330089.png)
